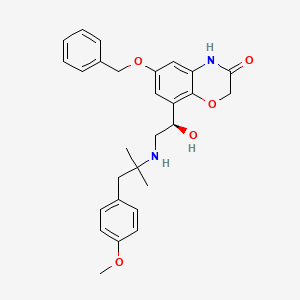
Olodaterol Benzyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of benzo[b][1,4]oxazines This compound is characterized by its unique structure, which includes a benzyloxy group, a hydroxyethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzo[b][1,4]oxazine Core: This step involves the cyclization of an appropriate precursor to form the benzo[b][1,4]oxazine ring system. Commonly used reagents include ortho-aminophenols and aldehydes or ketones.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the hydroxyl group on the oxazine ring.
Attachment of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the oxazine ring, often through a nucleophilic addition reaction.
Incorporation of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzo[b][1,4]oxazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzo[b][1,4]oxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential biological activities, including its ability to interact with specific enzymes and receptors. It has shown promise as a lead compound for the development of new drugs targeting various diseases.
Medicine
In medicine, ®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has been investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and has been explored as a potential treatment for neurodegenerative diseases.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized molecules. Its unique properties make it valuable for the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the hydroxyethyl and methoxyphenyl groups.
8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the benzyloxy group.
®-6-(benzyloxy)-8-(1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methoxyphenyl group.
Uniqueness
The uniqueness of ®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and enables the exploration of new synthetic and therapeutic pathways.
Properties
CAS No. |
869478-13-7 |
|---|---|
Molecular Formula |
C₂₈H₃₂N₂O₅ |
Molecular Weight |
476.56 |
Synonyms |
8-[(1R)-1-Hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-6-(phenylmethoxy)-2H-1,4-benzoxazin-3-(4H)-one; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















